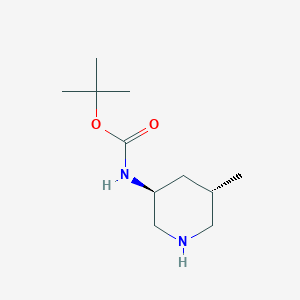

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNALVHVMBXLLIY-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647207 | |

| Record name | tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951163-61-4 | |

| Record name | 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951163-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways and methodologies for obtaining tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, a chiral piperidine derivative of significant interest in medicinal chemistry. The 3,5-disubstituted piperidine motif is a key structural element in a variety of pharmacologically active compounds, and access to enantiomerically pure building blocks such as the title compound is crucial for the development of novel therapeutics.[1][2] This document details a plausible and efficient synthetic route, discusses the critical aspects of stereochemical control, and provides guidance on the characterization of the target molecule and its precursors.

Strategic Approach to Stereoselective Synthesis

The synthesis of this compound presents a significant challenge due to the presence of two stereocenters, requiring precise control to obtain the desired (3S, 5S) configuration. A rational and effective strategy involves a multi-step synthesis commencing from a readily available chiral starting material, (S)-2-aminoadipic acid. This approach leverages the inherent chirality of the starting material to establish one stereocenter and employs diastereoselective reactions to set the second.

The overall synthetic strategy can be visualized as a convergent process, culminating in the formation of the piperidine ring with the desired stereochemistry.

Caption: Overall synthetic workflow from (S)-2-aminoadipic acid.

Detailed Synthetic Protocol

The following sections provide a step-by-step methodology for the synthesis of this compound, based on established chemical transformations.

Part 1: Preparation of Key Intermediates

Step 1: Esterification of (S)-2-Aminoadipic Acid

The synthesis begins with the protection of the carboxylic acid functionalities of (S)-2-aminoadipic acid as methyl esters. This is a standard procedure to prevent their interference in subsequent reactions.

-

Reaction: (S)-2-Aminoadipic acid is treated with thionyl chloride in methanol.

-

Rationale: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The acidic conditions catalyze the Fischer esterification of both carboxylic acid groups. This method is efficient and proceeds in high yield.

-

Experimental Protocol:

-

Suspend (S)-2-aminoadipic acid (1 equivalent) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude dimethyl (2S)-2-aminopentanedioate hydrochloride salt.

-

Step 2: Boc Protection of the Amino Group

The amino group of the diester is then protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent side reactions in the subsequent methylation step and to control the reactivity of the nitrogen atom.[2][3]

-

Reaction: Dimethyl (2S)-2-aminopentanedioate is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

Rationale: The Boc group is widely used for amine protection due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3] Triethylamine is used to neutralize the hydrochloride salt and to scavenge the acid generated during the reaction.

-

Experimental Protocol:

-

Dissolve the crude dimethyl (2S)-2-aminopentanedioate hydrochloride salt in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).

-

Cool the solution to 0 °C.

-

Add triethylamine (2.5 equivalents) followed by di-tert-butyl dicarbonate (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl (2S)-2-((tert-butoxycarbonyl)amino)pentanedioate.

-

Step 3: Diastereoselective Methylation

This is a critical stereochemistry-determining step. The enolate of the N-Boc protected diester is generated and then alkylated with methyl iodide. The bulky Boc group and the existing stereocenter at C2 direct the incoming methyl group to the opposite face, leading to the desired (4S) configuration.

-

Reaction: The N-Boc protected diester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), followed by the addition of methyl iodide.

-

Rationale: The use of a strong, sterically hindered base at low temperature allows for the regioselective formation of the kinetic enolate at the less sterically hindered α-carbon of the ester. The chiral center at C2 influences the facial selectivity of the subsequent alkylation.

-

Experimental Protocol:

-

Prepare a solution of LDA (1.1 equivalents) in THF at -78 °C.

-

Add a solution of dimethyl (2S)-2-((tert-butoxycarbonyl)amino)pentanedioate (1 equivalent) in THF dropwise to the LDA solution at -78 °C.

-

Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) and continue stirring at -78 °C for 2-3 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate dimethyl (2S,4S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanedioate.

-

Part 2: Piperidine Ring Formation and Final Product Synthesis

Step 4: Reduction of the Diester to a Diol

Both ester functionalities are reduced to primary alcohols using a powerful reducing agent.

-

Reaction: The methylated diester is treated with lithium aluminum hydride (LiAlH₄).

-

Rationale: LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols.[4][5][][7] It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

-

Experimental Protocol:

-

Prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0 °C.

-

Add a solution of the diester (1 equivalent) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to obtain the crude diol, tert-butyl ((2S,4S)-5-hydroxy-4-methyl-2-(hydroxymethyl)pentyl)carbamate.

-

Step 5: Oxidation of the Diol to a Dialdehyde

The primary alcohols are oxidized to aldehydes. A mild oxidation method such as the Swern oxidation is employed to avoid over-oxidation to carboxylic acids.[8][9][10][11]

-

Reaction: The diol is subjected to Swern oxidation using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine.

-

Rationale: The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes under mild, low-temperature conditions, which helps to preserve sensitive functional groups.[8][11]

-

Experimental Protocol:

-

Prepare a solution of oxalyl chloride (2.2 equivalents) in anhydrous DCM at -78 °C.

-

Add DMSO (4.4 equivalents) dropwise, followed by a solution of the diol (1 equivalent) in DCM.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the crude dialdehyde, which is typically used immediately in the next step without further purification due to its potential instability.

-

Step 6: Intramolecular Reductive Amination

The final step in the formation of the piperidine ring involves the cyclization of the dialdehyde in the presence of an ammonia source, followed by reduction of the resulting imine/enamine intermediates.

-

Reaction: The crude dialdehyde is treated with an ammonia source, such as ammonium acetate or ammonia in methanol, and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Rationale: The ammonia reacts with the two aldehyde groups to form imines, which then undergo intramolecular cyclization. The reducing agent reduces the iminium ions to form the stable piperidine ring. Sodium cyanoborohydride is a common choice as it is selective for the reduction of imines in the presence of aldehydes.[12][13][14]

-

Experimental Protocol:

-

Dissolve the crude dialdehyde in methanol.

-

Add ammonium acetate (5-10 equivalents).

-

Add sodium cyanoborohydride (2.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding aqueous acid (e.g., 1M HCl) until the gas evolution ceases.

-

Make the solution basic with aqueous NaOH and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic layer, concentrate, and purify by column chromatography to afford this compound.

-

Alternative Final Step: Debenzylation

An alternative and common strategy in piperidine synthesis involves the use of an N-benzyl protecting group throughout the synthesis, which is then removed in the final step. If the synthesis was carried out to produce tert-butyl ((3S,5S)-1-benzyl-5-methylpiperidin-3-yl)carbamate, the final step would be debenzylation.

-

Reaction: Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen source like ammonium formate or catalytic hydrogenation with H₂ gas.[1]

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of benzyl groups from amines. Transfer hydrogenation with ammonium formate is often preferred for its mild, non-acidic conditions and for avoiding the use of pressurized hydrogen gas.[1]

-

Experimental Protocol (Catalytic Transfer Hydrogenation):

-

Dissolve tert-butyl ((3S,5S)-1-benzyl-5-methylpiperidin-3-yl)carbamate in methanol.

-

Add ammonium formate (5 equivalents) and 10% palladium on carbon (10 mol%).

-

Reflux the mixture for 1-2 hours, monitoring by TLC.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the Celite with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in an organic solvent and wash with water to remove ammonium salts.

-

Dry the organic layer and concentrate to yield the final product.

-

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number | 951163-61-4 |

| Appearance | Expected to be a white to off-white solid or a colorless oil |

Spectroscopic Data (Predicted)

While experimentally obtained spectra for the title compound are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on structurally similar compounds.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.5-5.5 (br s, 1H, NH-Boc)

-

δ 3.5-3.8 (m, 1H, CH-N-Boc)

-

δ 2.8-3.2 (m, 2H, piperidine ring protons)

-

δ 2.5-2.7 (m, 1H, piperidine ring proton)

-

δ 1.8-2.2 (m, 2H, piperidine ring protons)

-

δ 1.44 (s, 9H, C(CH₃)₃)

-

δ 0.8-1.2 (m, 4H, CH-CH₃ and piperidine ring proton)

-

δ 0.9 (d, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 155.5 (C=O, Boc)

-

δ 79.5 (C(CH₃)₃)

-

δ 50-55 (piperidine ring carbons)

-

δ 45-50 (piperidine ring carbons)

-

δ 30-35 (piperidine ring carbons)

-

δ 28.4 (C(CH₃)₃)

-

δ 20-25 (piperidine ring carbon)

-

δ 15-20 (CH₃)

Mass Spectrometry:

-

ESI-MS: Expected [M+H]⁺ at m/z 215.17.

Purification and Quality Control

Purification of the final product and intermediates is typically achieved by column chromatography on silica gel. The diastereomeric purity can be assessed by ¹H NMR spectroscopy or chiral HPLC. For chiral resolution of piperidine derivatives, classical methods involving the formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid derivatives, can be employed, followed by fractional crystallization.

Conclusion

The synthesis of this compound is a challenging but achievable goal for experienced synthetic chemists. The strategy outlined in this guide, starting from a chiral pool amino acid and proceeding through a series of well-established transformations, provides a reliable pathway to this valuable building block. Careful execution of each step, particularly the diastereoselective methylation and the final cyclization, is paramount to achieving high purity and yield. The characterization data provided, though predictive, serves as a useful guide for researchers in confirming the successful synthesis of the target molecule.

References

- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.

- CN107021916B - Preparation method of trans-3-methyl-5-benzylaminopiperidine - Google Patents. (n.d.).

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Axios Research. (n.d.). (3S,5S)-3-(Boc-amino)-5-Methylpiperidine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Sci-Hub. (n.d.). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Retrieved from [Link]

- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate (C11H22N2O3). Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. Retrieved from [Link]

- ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5670–5673.

-

University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of Dimethyl 4( S )‐Allyl‐N‐Boc‐L‐Glutamate and Related Congeners. Retrieved from [Link]

-

Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]

Sources

- 1. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine - CAS - 951163-61-4 | Axios Research [axios-research.com]

- 2. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate | C17H24N2O3 | CID 69096668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]

chiral synthesis of 3,5-disubstituted piperidine building blocks

An In-Depth Technical Guide to the Chiral Synthesis of 3,5-Disubstituted Piperidine Building Blocks

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and natural products.[1][2][3] Among its many variations, the 3,5-disubstituted piperidine motif presents a significant synthetic challenge due to the need for precise control over stereochemistry at two distinct chiral centers. These building blocks are integral to compounds targeting a range of diseases, including schizophrenia and Alzheimer's disease.[4] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the core strategies for the asymmetric synthesis of these valuable intermediates. We will dissect field-proven methodologies, including chemoenzymatic dynamic kinetic asymmetric transformations, catalytic asymmetric dearomatization of pyridines, and chiral auxiliary-mediated approaches. Each section explains the causal logic behind the experimental design, offers detailed protocols for key transformations, and provides a comparative analysis to guide synthetic strategy selection.

Introduction: The Strategic Importance of 3,5-Disubstituted Piperidines

The prevalence of the piperidine ring in pharmaceuticals underscores its status as a "privileged scaffold."[1][2] Its three-dimensional structure allows for the precise spatial presentation of substituents, facilitating optimal interactions with biological targets. The introduction of chirality, particularly at multiple positions, can significantly enhance potency, selectivity, and pharmacokinetic profiles.[2]

The 3,5-disubstitution pattern is of particular interest. The relative stereochemistry of these two substituents (cis or trans) profoundly influences the conformation of the piperidine ring and, consequently, its biological activity. For example, stereoisomers of 3,5-dioxygenated piperidines have been identified as key substructures in compounds active against neurological disorders.[4] However, achieving stereocontrol at the C3 and C5 positions simultaneously and enantioselectively is a non-trivial synthetic endeavor. This guide focuses on robust and innovative strategies that have emerged to meet this challenge.

Core Synthetic Strategies

The synthesis of enantiopure 3,5-disubstituted piperidines has evolved from classical methods to powerful catalytic and enzymatic approaches. We will explore three dominant strategies that offer distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Strategy 1: Chemoenzymatic Dynamic Kinetic Asymmetric Transformation (DYKAT)

One of the most elegant and efficient methods for accessing specific stereoisomers of 3,5-disubstituted piperidines is through a Dynamic Kinetic Asymmetric Transformation (DYKAT). This strategy is particularly powerful because it can convert a mixture of stereoisomers (e.g., a racemic/meso mixture) into a single, highly enriched product, potentially exceeding the 50% theoretical yield of a standard kinetic resolution.

Causality and Mechanism: The success of this approach, pioneered by Bäckvall and colleagues, relies on the synergistic action of two distinct catalysts: an enzyme for stereoselective acylation and a metal complex for in-situ racemization (or epimerization) of the substrate.[4][5][6]

-

Enzymatic Recognition: An enzyme, typically a lipase such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) or Pseudomonas cepacia lipase (PS-C), selectively acylates one enantiomer of the substrate much faster than the other.

-

In-Situ Epimerization: A ruthenium catalyst facilitates the rapid epimerization of the hydroxyl groups on the piperidine ring. This process continuously replenishes the fast-reacting enantiomer from the slow-reacting one.

The result is a dynamic process where the entire mixture of starting diols is funneled through the preferred enzymatic pathway to yield a single diacylated stereoisomer with high diastereoselectivity and enantioselectivity.[4][6]

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

commercial availability and suppliers of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

An In-Depth Technical Guide to the Commercial Availability and Sourcing of Tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

Executive Summary

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a critical building block in modern medicinal chemistry. This document details the compound's chemical identity, outlines its commercial availability from various global suppliers, and offers expert insights into procurement strategies and quality validation. As a key pharmaceutical intermediate, particularly in the synthesis of novel antibacterial agents, understanding the sourcing landscape for this chiral molecule is paramount to ensuring the integrity and success of research and development pipelines.

Chemical Identity and Properties

This compound, identified by CAS Number 951163-61-4 , is a Boc-protected chiral piperidine derivative. The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step synthetic sequences, making it a versatile intermediate in the construction of complex molecular architectures.[1] Its specific stereochemistry, (3S, 5S), is crucial for its application in targeted drug synthesis.

The fundamental properties of this compound are summarized below. Sourcing professionals must ensure that materials from potential suppliers meet these specifications through a Certificate of Analysis (CoA).

| Property | Value | Source(s) |

| CAS Number | 951163-61-4 | [2][3] |

| Molecular Formula | C11H22N2O2 | [2][4] |

| Molecular Weight | 214.30 g/mol | [2][5] |

| Synonyms | trans-3-(Boc-amino)-5-methylpiperidine; 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate; (3S,5S)-(5-Methyl-piperidin-3-yl)-carbamic acid tert-butyl ester | [2][3][4] |

| Typical Purity | ≥97% | [3][5] |

| Appearance | White to light yellow powder or crystal | |

| Storage | Room temperature or as specified by supplier | [5] |

Strategic Sourcing and Commercial Availability

This compound is available from a range of suppliers, catering to different scales, from research and development quantities (milligrams to grams) to commercial production (kilograms to multi-ton scale).[2] Suppliers can be broadly categorized as distributors, who offer a wide catalog of chemicals, and specialized contract manufacturing organizations (CMOs) or contract development and manufacturing organizations (CDMOs), which can provide custom synthesis and scale-up services.[2]

Key Commercial Suppliers

The following table provides a non-exhaustive list of vendors identified as suppliers for this compound. It is imperative for researchers to conduct their own due diligence and supplier qualification.

| Supplier | Service Type | Notes |

| Echemi | Distributor / Sourcing Platform | Connects buyers with various manufacturers, primarily in China, such as Hangzhou Zentra Bio-Chemical Co., Ltd. Offers support from sample to commercial stages.[2] |

| Tianming Pharmaceutical | Manufacturer / Distributor | Lists the compound as available for both R&D and commercialization, highlighting its use as a pharmaceutical intermediate.[4] |

| Labsolu.ca | Distributor | Offers the compound in research quantities (e.g., 250mg) with a stated purity of 97%.[5] |

| Aladdin Scientific (via CP Lab Safety) | Distributor | Provides the compound in small quantities for research purposes, specifying a minimum purity of 97%.[3][6] |

| ChemUniverse | Distributor | Lists the (3R,5S) stereoisomer and provides a platform to request quotes for various chemical products. |

This list is for informational purposes. Inclusion does not constitute an endorsement. Researchers should verify supplier credentials and product specifications independently.

Procurement Workflow: A Self-Validating System

A robust procurement process is essential for ensuring chemical quality and project timeline adherence. Simply identifying a supplier is insufficient; a systematic approach to qualification and validation is required. The causality behind this structured workflow is to mitigate risks associated with purity, batch-to-batch variability, and supply chain interruptions.

Protocol for Supplier and Material Validation

-

Define Requirements: Clearly specify the required quantity, purity level (e.g., >97%), and intended application (e.g., R&D, pilot-scale). This dictates the grade of material needed.

-

Identify Suppliers: Utilize chemical sourcing platforms and supplier catalogs to identify vendors.

-

Request Documentation: Always request a batch-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). A CoA provides critical data on purity and identity, while the SDS details handling and safety protocols.[2]

-

Evaluate Supplier Credentials: Prioritize suppliers with ISO certifications or those who have been audited by major pharmaceutical companies.[2][7] This provides a layer of trust in their quality management systems.

-

In-House QC: Upon receipt, it is best practice to perform independent analytical testing to verify the identity and purity stated on the CoA. Techniques such as NMR, LC-MS, and especially chiral HPLC are critical to confirm both the chemical structure and the required stereoisomeric purity. This step transforms the procurement process into a self-validating system.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a chiral building block for the synthesis of Active Pharmaceutical Ingredients (APIs).[8]

-

Antibacterial Agents: It is explicitly mentioned as a key intermediate in the synthesis of antibacterial drugs.[4] The specific stereochemistry is often essential for the final compound's biological activity and binding affinity to its target.

-

Organic Synthesis: The Boc-protected amine allows for selective reactions at other positions on the piperidine ring. The protecting group can be readily removed under acidic conditions, unmasking the amine for subsequent coupling reactions. This makes it a versatile tool for building complex molecules.[1]

-

Kinase Inhibitors and Other Therapeutics: While direct evidence for this specific isomer is limited in the initial search, related piperidine carbamates are widely used in the development of kinase inhibitors and treatments for neurological disorders.[1][9] This highlights the broader importance of this chemical scaffold in medicinal chemistry.

Conclusion

This compound is a commercially available and indispensable intermediate for pharmaceutical research and development. Its procurement demands a rigorous, validation-centric approach that extends beyond simple price comparison. By implementing a structured sourcing workflow that includes thorough documentation review and in-house quality control, research organizations can ensure the integrity of their starting materials, thereby safeguarding the validity and reproducibility of their scientific outcomes.

References

- tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)

- tert-butyl N-[(3S, 5S)

- The Crucial Role of Tert-butyl N-[(3S)

- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis - UCHEM.

- tert-Butyl Piperidin-3-ylcarbamate - Tokyo Chemical Industry (India) Pvt. Ltd.

- (3S,5S)-(5-Methyl-piperidin-3-yl)-Carbamic Acid tert-Butyl Ester - Tianming Pharmaceutical.

- tert-butyl N-[(3S,5R)

- tert-butylN-[(3R,5S)-5-(difluoromethyl)

- The Pivotal Role of Tert-Butyl N-[(3S)-piperidin-3-yl]carbamate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- tert-butyl N-[5-(trifluoromethyl)

- Request A Quote - ChemUniverse.

Sources

The Indispensable Role of Chiral Piperidines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of a multitude of FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile template for engaging with a wide array of biological targets. The introduction of chirality to the piperidine ring elevates its significance, transforming it into a powerful tool for fine-tuning the pharmacological properties of a drug candidate. This in-depth technical guide provides a comprehensive exploration of the synthesis, analysis, and application of chiral piperidine scaffolds in contemporary drug discovery, offering insights into the causality behind experimental choices and providing practical, field-proven methodologies.

The Stereochemical Imperative: Why Chirality in Piperidines Matters

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For piperidine-containing drugs, the introduction of a chiral center can lead to significant improvements in potency, selectivity, and pharmacokinetic properties, while potentially reducing off-target effects and toxicity.[2][3] Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the body, such as receptors and enzymes. This can result in one enantiomer being therapeutically active while the other is inactive or even responsible for undesirable side effects.[4]

The distinct pharmacological profiles of stereoisomers are well-documented. For instance, in a series of 4-(4-chlorophenyl)piperidine analogues, the stereochemistry at the 3 and 4 positions dictates the selectivity for dopamine, norepinephrine, and serotonin transporters. The (-)-cis isomers exhibit selectivity for the dopamine and norepinephrine transporters, while the (-)-trans and (+)-cis isomers show a preference for the serotonin transporter.[5] This highlights the critical importance of controlling stereochemistry to achieve the desired therapeutic effect.

Key Asymmetric Synthetic Strategies: Accessing Enantiopure Piperidines

The development of robust and efficient methods for the synthesis of enantiomerically pure piperidines is a central theme in medicinal chemistry. Several powerful strategies have emerged, each with its own set of advantages and applications.

Catalytic Asymmetric Hydrogenation of Pyridinium Salts

A highly efficient and atom-economical approach to chiral piperidines is the asymmetric hydrogenation of pyridinium salts.[6] This method involves the activation of the aromatic pyridine ring by N-alkylation to form a pyridinium salt, which is more susceptible to hydrogenation. Chiral metal complexes, particularly those of iridium and rhodium, are employed as catalysts to deliver hydrogen in a stereoselective manner.[7]

The choice between iridium and rhodium catalysts is often dictated by the substrate. Rhodium catalysts are generally preferred for the asymmetric hydrogenation of olefins that have a coordinating functional group near the double bond, as this interaction is often key to achieving high enantioselectivity.[8] Iridium catalysts, on the other hand, have shown exceptional efficacy for the hydrogenation of unfunctionalized and sterically hindered olefins.[9]

Step 1: Formation of the N-Benzyl Pyridinium Salt

-

To a solution of 2-ethyl-4-methylpyridine (1.0 equiv.) in acetonitrile (0.5 M), add benzyl bromide (1.2 equiv.).

-

Stir the mixture at 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature and add diethyl ether to precipitate the pyridinium salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield the N-benzyl-2-ethyl-4-methylpyridinium bromide.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

-

In a glovebox, add the N-benzyl pyridinium salt (1.0 equiv.), [Ir(cod)Cl]₂ (0.5 mol%), and the chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%) to a pressure-resistant vial.

-

Add degassed solvent (e.g., dichloromethane, 0.2 M).

-

Seal the vial, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Pressurize the vial with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25 °C) for 24 hours.

-

Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched N-benzyl-2-ethyl-4-methylpiperidine.

Caption: General workflow for the synthesis of chiral piperidines via asymmetric hydrogenation of pyridinium salts.

Chemo-enzymatic Dearomatization

Chemo-enzymatic strategies offer a powerful and sustainable approach to the synthesis of chiral piperidines.[10] These methods combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. A notable example is the asymmetric dearomatization of activated pyridines, where an amine oxidase and an ene-imine reductase work in a cascade to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines.[1][11] This approach has been successfully applied to the synthesis of key intermediates for drugs like the antipsychotic Preclamol and the PARP inhibitor Niraparib.[10]

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A versatile method for the synthesis of chiral 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[7][12] This strategy allows for the coupling of aryl, heteroaryl, or vinyl boronic acids with a partially reduced pyridine derivative, such as a phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high enantioselectivity. A subsequent reduction step then affords the desired chiral piperidine.[2] This three-step sequence provides a modular and efficient route to a wide range of enantioenriched 3-piperidines.[12]

Stereochemical Assignment and Purity Analysis: Ensuring Quality

The rigorous analysis of the stereochemical integrity of chiral piperidines is a critical aspect of drug development. Several analytical techniques are employed to determine the enantiomeric purity and absolute configuration of these compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[13] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[14] Polysaccharide-based CSPs are particularly effective for the separation of a broad range of chiral compounds, including piperidine derivatives.[1]

Selection of the Chiral Stationary Phase (CSP): A Critical Choice

The choice of CSP is paramount for achieving a successful chiral separation. For basic compounds like many piperidine derivatives, polysaccharide-based CSPs such as those derived from amylose and cellulose (e.g., Chiralpak® series) are often the first choice.[15] The selection process is largely empirical, but starting with a screening of several different polysaccharide-based columns under normal-phase conditions is a common and effective strategy.[16]

Troubleshooting Common Issues in Chiral HPLC of Amines

A frequent challenge in the chiral separation of basic amines is poor peak shape, particularly tailing. This is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica support of the CSP.[17] To mitigate this, a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase.[18] This additive competes with the analyte for the active silanol sites, leading to improved peak symmetry.[19]

Instrumentation:

-

Standard HPLC system with a UV detector.

Chromatographic Conditions:

-

Chiral Column: Chiralpak® IA (or a similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of n-hexane, isopropanol, and diethylamine. Degas the mobile phase before use.

-

Sample Preparation:

-

Racemic Standard (1 mg/mL): Accurately weigh approximately 10 mg of racemic 2-piperidinemethanol and dissolve it in 10 mL of methanol in a volumetric flask.

-

Sample Solution: Prepare the sample to be analyzed at a similar concentration using methanol as the diluent.

-

-

Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times.

-

Inject the sample solution for analysis and quantify the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

-

Caption: A simplified workflow for the analysis of enantiomeric purity using chiral HPLC.

Comparison of Analytical Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential partitioning between a CSP and a liquid mobile phase. | Widely applicable, robust, well-established. | Can have longer run times, may require method development. |

| Chiral SFC | Differential partitioning between a CSP and a supercritical fluid mobile phase. | Faster separations, lower solvent consumption, environmentally friendly. | Higher initial instrument cost. |

| Chiral GC | Differential partitioning between a CSP and a gaseous mobile phase. | High resolution, cost-effective for volatile compounds. | Requires volatile analytes or derivatization. |

| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with different NMR spectra. | Provides structural information, no separation required. | Lower sensitivity, requires higher sample concentrations. |

Case Studies in Drug Discovery: Chiral Piperidines in Action

The strategic incorporation of chiral piperidine scaffolds has been instrumental in the development of numerous successful drugs. The following case studies highlight the critical role of stereochemistry in achieving the desired therapeutic profile.

Niraparib: A PARP Inhibitor for Ovarian Cancer

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer. Its mechanism of action involves trapping PARP enzymes on DNA, which leads to the accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations.[20][21] The chiral piperidine moiety in Niraparib is crucial for its potent inhibitory activity and favorable pharmacokinetic properties.[22] The development of Niraparib involved a rhodium-catalyzed asymmetric carbometalation as a key step to establish the desired stereocenter.

Caption: Simplified signaling pathway of PARP inhibition by Niraparib.

Aripiprazole: A Dopamine System Stabilizer

Aripiprazole is an atypical antipsychotic with a unique pharmacological profile.[23] It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[24] This "dopamine system stabilizer" activity allows it to modulate dopaminergic neurotransmission, reducing it in areas of hyperactivity and increasing it in areas of hypoactivity.[25] This nuanced mechanism of action is thought to contribute to its efficacy in treating a range of psychiatric disorders with a favorable side-effect profile.[26][27] The specific arrangement of the chemical groups around the core structure, which includes a piperazine ring (a related six-membered heterocycle), is critical for its unique receptor binding profile.

Caption: Simplified signaling pathway of the dopamine D2 receptor modulated by Aripiprazole.

Quantitative Insights: The Impact of Stereochemistry on Activity

The following table summarizes representative data illustrating the significant differences in biological activity that can arise from subtle changes in the stereochemistry of piperidine-containing molecules.

| Compound/Target | Stereoisomer | Potency (IC₅₀/Kᵢ) | Selectivity | Reference |

| PCAF Inhibitor | 3-substituted piperidine | 150 nM (Kᴅ) | - | [3] |

| 2-substituted piperidine | >200 nM (Kᴅ) | - | [3] | |

| Fibrinolysis Inhibitor | (S)-2-methylpiperidine | Lower Potency | High selectivity over GABAa | [28] |

| Unsubstituted piperidine | Higher Potency | Low selectivity over GABAa | [28] |

Conclusion

Chiral piperidine scaffolds are undeniably privileged structures in medicinal chemistry. The strategic introduction of chirality provides a powerful means to optimize the pharmacological profile of a drug candidate, leading to enhanced potency, selectivity, and improved pharmacokinetic properties. The continued development of innovative asymmetric synthetic methodologies, coupled with advanced analytical techniques for stereochemical characterization, provides drug discovery scientists with an expanding toolbox to access and evaluate a diverse range of chiral piperidine building blocks. A thorough understanding of the structure-activity relationships and the underlying mechanisms of action of chiral piperidine-containing drugs is paramount for the rational design of the next generation of therapeutics to address a wide spectrum of diseases.

References

-

PubMed. (2005). Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. [Link]

-

ResearchGate. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. [Link]

-

SeragPsych. (2024). The story of discovery of aripiprazole molecule?[Link]

-

Annual Reviews. (2025). Mechanism of Action of PARP Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. [Link]

-

Taylor & Francis Online. (2004). Dopamine Receptor Signaling. [Link]

-

Wikipedia. (n.d.). Dopamine receptor. [Link]

-

National Center for Biotechnology Information. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

-

National Center for Biotechnology Information. (n.d.). Molecular Pathways: Targeting PARP in Cancer Treatment. [Link]

-

National Center for Biotechnology Information. (n.d.). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. [Link]

-

Psychopharmacology Institute. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]

-

Proceedings of the National Academy of Sciences. (n.d.). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. [Link]

-

National Center for Biotechnology Information. (n.d.). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. [Link]

-

ResearchGate. (2025). (PDF) Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. [Link]

-

Southern University of Science and Technology. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

Chromatography Today. (2020). Trouble with chiral separations. [Link]

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

National Center for Biotechnology Information. (n.d.). A decade of clinical development of PARP inhibitors in perspective. [Link]

-

National Center for Biotechnology Information. (n.d.). Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction. [Link]

-

PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

-

Chromatography Today. (2020). Trouble with chiral separations. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

National Center for Biotechnology Information. (2021). Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer. [Link]

-

springermedizin.de. (n.d.). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. [Link]

-

ACS Publications. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. [Link]

-

SciSpace. (n.d.). FDA Approval Summary: Niraparib for the maintenance treatment of patients with recurrent ovarian cancer in response to platinum-. [Link]

-

PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination. [Link]

-

Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. [Link]

-

ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

-

Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

-

ResearchGate. (2025). Chirality and pharmacokinetics: An area of neglected dimensionality?[Link]

-

Gavin Publishers. (2021). Effects of Stereoisomers on Drug Activity. [Link]

-

National Center for Biotechnology Information. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. biomedgrid.com [biomedgrid.com]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. hplc.eu [hplc.eu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chromatographytoday.com [chromatographytoday.com]

- 19. researchgate.net [researchgate.net]

- 20. annualreviews.org [annualreviews.org]

- 21. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. seragpsych.com [seragpsych.com]

- 24. psychscenehub.com [psychscenehub.com]

- 25. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Art of Connection: A Guide to Coupling Reactions with tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

Foreword: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery, the quest for molecules with high specificity and efficacy is paramount. Chiral piperidine scaffolds are privileged structures, frequently incorporated into pharmacologically active agents due to their ability to impart favorable pharmacokinetic properties and present substituents in a well-defined three-dimensional orientation. Among these, tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate stands out as a versatile and strategically important building block. Its defined stereochemistry and the presence of a readily cleavable Boc-protecting group on the piperidine nitrogen make it an invaluable starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of key coupling reactions involving this carbamate, offering not just protocols, but the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

Chapter 1: The Gateway to Reactivity - N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, prized for its stability under a broad range of reaction conditions. However, to engage the piperidine nitrogen in most coupling reactions, this protective shield must be removed. The choice of deprotection strategy is critical to preserve the integrity of the chiral centers and any other sensitive functional groups within the molecule.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds through protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free secondary amine as its corresponding salt.

Figure 1: General workflow for N-Boc deprotection.

Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a standard and highly effective method for Boc removal.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

Expert Insight: The resulting amine is often obtained as a TFA salt. For subsequent reactions that are sensitive to acidic conditions, a basic workup is crucial to neutralize the salt and isolate the free base.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) | Inert and effectively solubilizes both the starting material and the intermediate. |

| Acid | Trifluoroacetic acid (TFA) | Strong acid that efficiently cleaves the Boc group; its volatility facilitates removal. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the acid addition. |

| Workup | Basic (NaHCO₃) | Neutralizes the excess TFA and the amine salt to provide the free amine. |

Chapter 2: Forging the Amide Bond - A Pillar of Medicinal Chemistry

Amide bond formation is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals. Once deprotected, the secondary amine of (3S,5S)-5-methylpiperidin-3-amine is a nucleophile ready to react with an activated carboxylic acid.

Mechanism of Amide Coupling with Carbodiimides

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for amide bond formation. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide and a urea byproduct.[1][2] To improve efficiency and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or HATU are often employed.[3][4] These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions but still highly reactive towards amines.[3]

Figure 2: Amide bond formation using a carbodiimide coupling agent.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol provides a reliable method for the formation of an amide bond between the deprotected piperidine and a carboxylic acid.

Materials:

-

(3S,5S)-5-methylpiperidin-3-amine (from Protocol 1)

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (10 mL per mmol) are added EDC (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add a solution of (3S,5S)-5-methylpiperidin-3-amine (1.1 equiv) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The order of addition is crucial. Pre-activation of the carboxylic acid before the addition of the amine minimizes potential side reactions of the amine with the coupling reagents. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to maintain a basic pH, which is optimal for the nucleophilic attack of the amine.

| Reagent | Molar Equivalents | Role |

| Carboxylic Acid | 1.0 | Electrophilic partner |

| (3S,5S)-5-methylpiperidin-3-amine | 1.1 | Nucleophilic partner |

| EDC | 1.2 | Carboxylic acid activator |

| HOBt | 1.2 | Reduces side reactions and racemization |

| DIPEA | 2.0 | Non-nucleophilic base |

Chapter 3: The Buchwald-Hartwig Amination - Crafting C-N Bonds to Aromatic Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between amines and aryl halides or triflates.[5][6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps:[7][8][9]

-

Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and in the presence of a base, is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step.[9]

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol describes a general procedure for the coupling of the deprotected piperidine with an aryl bromide.

Materials:

-

(3S,5S)-5-methylpiperidin-3-amine (from Protocol 1)

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or another suitable phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard workup and purification reagents

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and NaOtBu (1.4 equiv).

-

Add the aryl bromide (1.0 equiv) and (3S,5S)-5-methylpiperidin-3-amine (1.2 equiv).

-

Add anhydrous, degassed toluene (5 mL per mmol of aryl bromide).

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Expert Insight: The choice of palladium source, ligand, and base is highly dependent on the specific substrates. For challenging couplings, pre-catalysts and more sophisticated ligands may be necessary. The reaction is highly sensitive to air and moisture, so stringent anhydrous and inert atmosphere techniques are essential for good yields.

| Component | Example | Role |

| Palladium Source | Pd(OAc)₂ | Catalyst precursor |

| Ligand | Xantphos | Stabilizes the palladium catalyst and facilitates the catalytic cycle |

| Base | NaOtBu | Deprotonates the amine |

| Solvent | Toluene | Anhydrous, high-boiling solvent |

Chapter 4: The Suzuki-Miyaura Coupling - Constructing C-C Bonds

While the primary focus of this guide is on coupling reactions at the nitrogen atom, it is important to note that the piperidine scaffold can be further functionalized. If a halide or triflate is present on a substituent attached to the piperidine, a Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[10][11]

Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling follows a catalytic cycle similar to the Buchwald-Hartwig amination, involving:[12][13]

-

Oxidative Addition: of the organic halide to a Pd(0) complex.

-

Transmetalation: where the organic group from the organoboron species is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: of the coupled product, regenerating the Pd(0) catalyst.

Figure 4: Catalytic cycle of the Suzuki-Miyaura coupling.

Conceptual Protocol 4: Suzuki-Miyaura Coupling of a Halogenated Piperidine Derivative

This protocol outlines a conceptual approach for a Suzuki-Miyaura coupling on a derivative of our core scaffold.

Materials:

-

A halogenated derivative of this compound (e.g., with a bromoaryl substituent)

-

A boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water or dioxane/water)

Procedure:

-

In a reaction vessel, combine the halogenated piperidine derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the solvent system.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.

-

Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by chromatography.

Expert Insight: The success of a Suzuki-Miyaura coupling is highly dependent on the specific substrates and the choice of catalyst, base, and solvent. The N-Boc group is generally stable under these conditions.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Understanding the nuances of its deprotection and subsequent coupling reactions is key to unlocking its full potential in the synthesis of novel and complex molecular entities. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently and effectively utilize this valuable chiral scaffold in their pursuit of new therapeutic agents.

References

-

Wikipedia. (2023). Carbodiimide. Wikipedia. [Link]

-

Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Name-Reaction.com. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Omizzine. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Omizzine. [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

Sources

- 1. Carbodiimide - Wikipedia [en.wikipedia.org]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. peptide.com [peptide.com]

- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. name-reaction.com [name-reaction.com]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. byjus.com [byjus.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemrxiv.org [chemrxiv.org]

Application Note: A Scalable, Stereoselective Synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

Abstract

This document provides a detailed, scalable, and stereoselective synthetic protocol for tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate[1][2] (CAS No. 951163-61-4), a crucial chiral building block in modern medicinal chemistry. Chiral piperidines are among the most prevalent N-heterocycles in FDA-approved drugs, making robust and efficient synthetic access to these scaffolds a high-priority endeavor in pharmaceutical development.[3][4] This guide outlines a strategic approach beginning from a readily available pyridine derivative, employing a key asymmetric hydrogenation step to establish the desired stereochemistry, followed by functional group manipulations to yield the target compound. The protocols are designed for large-scale implementation, with critical analysis of experimental choices, process safety, and analytical validation.

Introduction and Strategic Overview

The target molecule, this compound, possesses two defined stereocenters (C3 and C5) in a cis relationship. The synthesis of such 3,5-disubstituted piperidines presents a significant challenge, requiring precise control over stereochemistry.[5] Direct, scalable methods that avoid lengthy chiral resolutions or the use of expensive chiral pool starting materials are highly sought after in an industrial setting.

Our synthetic strategy is centered on the asymmetric hydrogenation of a substituted pyridine precursor. This approach is advantageous due to its high step economy and the increasing availability of sophisticated chiral catalysts that can deliver high levels of enantioselectivity and diastereoselectivity.[4][6]

The overall workflow is depicted below:

Figure 1: Overall Synthetic Workflow. This diagram illustrates the two major phases of the synthesis: establishing the core stereochemistry via asymmetric hydrogenation and the subsequent functional group manipulations to arrive at the final product.

Part I: Synthesis of the Key Chiral Intermediate

The cornerstone of this synthesis is the diastereoselective and enantioselective reduction of an activated pyridine ring. We first protect the exocyclic amine of 3-amino-5-methylpyridine with a benzyl group, which serves a dual purpose: it activates the pyridine ring for partial reduction and acts as a protecting group that can be easily removed in a later step. The subsequent asymmetric hydrogenation sets both stereocenters simultaneously.

Protocol 1.1: Preparation of N-Benzyl-5-methylpyridin-3-amine

-

Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 3-amino-5-methylpyridine (2.0 kg, 18.5 mol), toluene (20 L), and potassium carbonate (3.8 kg, 27.5 mol).

-

Reagent Addition: Begin stirring the suspension and add benzyl chloride (2.45 kg, 19.4 mol) dropwise over 1 hour, maintaining the internal temperature below 40°C.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

-

Workup: Cool the mixture to room temperature. Add water (10 L) and stir for 30 minutes. Separate the organic layer. Wash the organic layer with brine (2 x 5 L).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-benzyl-5-methylpyridin-3-amine as an oil, which is used directly in the next step without further purification.

Scientist's Note: The choice of a phase-transfer-friendly solvent like toluene and an inorganic base like K₂CO₃ is ideal for large-scale operations. It simplifies the workup, avoiding the need for chromatography at this early stage.

Protocol 1.2: Rhodium-Catalyzed Asymmetric Hydrogenation

This step is the most critical for establishing the desired stereochemistry. The choice of a rhodium catalyst with a chiral diphosphine ligand is paramount for achieving high selectivity.[4][6]

-

Catalyst Preparation: In a glovebox, charge a 1 L flask with [Rh(COD)₂]BF₄ (4.0 g, 9.8 mmol) and (R,R)-Me-BPE-Phos (5.5 g, 10.3 mmol). Add degassed methanol (500 mL) and stir for 1 hour to form the active catalyst solution.

-

Hydrogenation Reactor Setup: Charge a 100 L high-pressure autoclave with the crude N-benzyl-5-methylpyridin-3-amine (from Protocol 1.1, ~18.5 mol) and degassed methanol (40 L).

-